molecular formula C7H15NO2 B12089429 (2R)-2-(aminomethyl)hexanoicacid

(2R)-2-(aminomethyl)hexanoicacid

Cat. No.: B12089429
M. Wt: 145.20 g/mol
InChI Key: CBUFFLKXHMQFEJ-LURJTMIESA-N
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Description

(2R)-2-(aminomethyl)hexanoic acid is a chiral amino acid derivative with a specific configuration at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(aminomethyl)hexanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with hexanoic acid, which undergoes a series of reactions to introduce the aminomethyl group.

    Chiral Resolution: To obtain the (2R) configuration, chiral resolution techniques are employed. This can involve the use of chiral catalysts or resolving agents.

Industrial Production Methods

In industrial settings, the production of (2R)-2-(aminomethyl)hexanoic acid may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(aminomethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Production of hexanol derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

(2R)-2-(aminomethyl)hexanoic acid is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids.

Medicine

This compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit activity against certain diseases.

Industry

In industrial applications, (2R)-2-(aminomethyl)hexanoic acid can be used in the production of polymers, resins, and other materials requiring specific chiral properties.

Mechanism of Action

The mechanism by which (2R)-2-(aminomethyl)hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(aminomethyl)hexanoic acid: The enantiomer of the compound with different chiral properties.

    (2R)-2-(aminomethyl)pentanoic acid: A similar compound with a shorter carbon chain.

    (2R)-2-(aminomethyl)heptanoic acid: A similar compound with a longer carbon chain.

Uniqueness

(2R)-2-(aminomethyl)hexanoic acid is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise stereochemistry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(aminomethyl)hexanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

CBUFFLKXHMQFEJ-LURJTMIESA-N

Isomeric SMILES

CCCC[C@@H](CN)C(=O)O

Canonical SMILES

CCCCC(CN)C(=O)O

Origin of Product

United States

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